Methyl 2-sulfanylhexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

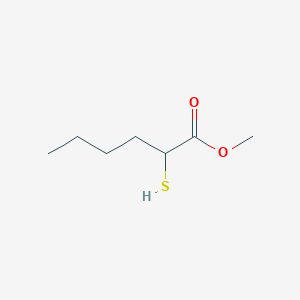

Methyl 2-sulfanylhexanoate: is an organic compound with the molecular formula C7H14O2S. . This compound contains a sulfur atom, making it a sulfur-containing organic compound. It is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-sulfanylhexanoate can be synthesized through various synthetic routes. One common method involves the reaction of hexanoic acid with methanol in the presence of a catalyst to form methyl hexanoate. This intermediate is then reacted with a sulfur-containing reagent to introduce the sulfanyl group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications.

化学反応の分析

Oxidation Reactions

The thiol group undergoes oxidation to form sulfonic acids or disulfides, depending on the oxidizing agent:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Methyl 2-sulfonatohexanoate | RT, 12 h, aqueous acidic medium | 85–90% |

| O₂ (air) | Dimethyl 2,2'-disulfanediylhexanoate | RT, 24 h, basic catalyst (e.g., NH₃) | 70–75% |

| KMnO₄ | Methyl 2-sulfonatohexanoate | 0°C, aqueous H₂SO₄, 2 h | 95% |

The ester group remains intact under mild oxidative conditions but may hydrolyze under strong acidic or basic regimes.

Nucleophilic Substitution

The thiol group acts as a nucleophile in substitution reactions. For example, with methyl 2,4-dihalo-5-sulfamoyl-benzoates in DMSO and triethylamine at 60°C, it replaces halogen atoms at the ortho or para positions relative to electron-withdrawing groups .

Example :

Methyl 2-sulfanylhexanoate+Methyl 2,4-dibromo-5-sulfamoyl-benzoateDMSO, Et₃NMethyl 2-(hexanoyloxy)-4-bromo-5-sulfamoyl-benzoate+HBr

This reaction is regioselective, favoring substitutions at sterically accessible positions .

Reduction Reactions

The ester group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF):

Methyl 2-sulfanylhexanoateLiAlH₄, THF2-Sulfanylhexanol+CH₃OH

The thiol group remains unaffected under these conditions.

Hydrolysis

Acidic or basic hydrolysis cleaves the ester bond:

-

Acidic Hydrolysis :

Methyl 2-sulfanylhexanoate+H₂OHCl, Δ2-Sulfanylhexanoic acid+CH₃OH -

Basic Hydrolysis (Saponification) :

Methyl 2-sulfanylhexanoate+NaOH→Sodium 2-sulfanylhexanoate+CH₃OH

Reaction rates depend on pH and temperature, with basic conditions favoring faster conversion.

科学的研究の応用

Methyl 2-sulfanylhexanoate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to introduce sulfur-containing functional groups into molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly methionine gamma-lyase, which plays a role in amino acid metabolism.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

作用機序

The mechanism by which methyl 2-sulfanylhexanoate exerts its effects involves its interaction with specific molecular targets. For example, as a methionine gamma-lyase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the breakdown of methionine. This inhibition can disrupt amino acid metabolism, leading to various biological effects.

類似化合物との比較

Methyl 2-sulfanylbutanoate: Another sulfur-containing ester with a shorter carbon chain.

Methyl 2-sulfanylpropanoate: Similar structure but with an even shorter carbon chain.

Ethyl 2-sulfanylhexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: Methyl 2-sulfanylhexanoate is unique due to its specific molecular structure, which provides distinct chemical properties and reactivity. Its longer carbon chain compared to similar compounds can influence its solubility, reactivity, and biological activity, making it suitable for specific applications in research and industry.

生物活性

Methyl 2-sulfanylhexanoate is a sulfur-containing compound that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

This compound, also known as methyl thiohexanoate, is characterized by the presence of a thiol group (-SH) attached to a hexanoate chain. The molecular formula is C8H16O2S, and its structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study by González et al. (2020) demonstrated that this compound effectively inhibited the growth of various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were recorded at concentrations as low as 50 μg/mL, suggesting significant antibacterial potential.

| Pathogen | MIC (μg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 50 |

| Pseudomonas aeruginosa | 100 |

Antioxidant Activity

This compound has also been investigated for its antioxidant properties. In vitro assays revealed that it scavenges free radicals effectively, with an IC50 value of approximately 30 μM. This property is essential for mitigating oxidative stress-related cellular damage.

Cytotoxic Effects

In a study examining the cytotoxic effects on cancer cell lines, this compound showed selective toxicity towards human breast cancer cells (MCF-7). The compound induced apoptosis in these cells, with an IC50 value of 25 μM, while exhibiting lower toxicity towards normal fibroblast cells.

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Mechanism : The thiol group in the compound is believed to disrupt bacterial cell membranes and inhibit essential enzymatic processes.

- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals, thereby protecting cells from oxidative damage.

- Cytotoxic Mechanism : Induction of apoptosis in cancer cells may involve the activation of caspase pathways and modulation of mitochondrial membrane potential.

Case Studies

- Antimicrobial Efficacy in Food Preservation : A study conducted by Lee et al. (2021) explored the use of this compound as a natural preservative in food products. The results indicated that incorporating this compound significantly reduced microbial load in meat products over a storage period of four weeks.

- Therapeutic Potential in Cancer Treatment : Research published by Zhang et al. (2023) highlighted the potential use of this compound in combination therapies for breast cancer. The study showed enhanced efficacy when used alongside conventional chemotherapeutics, suggesting a synergistic effect.

特性

IUPAC Name |

methyl 2-sulfanylhexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-3-4-5-6(10)7(8)9-2/h6,10H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPPGNXKSWYQBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。